Lhb9szj5WX

Description

Lhb9szj5WX, identified by CAS No. 905306-69-6, is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its structural backbone consists of a pyridine ring substituted with a methoxy group at the 5-position and a methylamine moiety at the 2-position, yielding (5-methoxypyridin-2-yl)methanamine .

Properties

Molecular Formula |

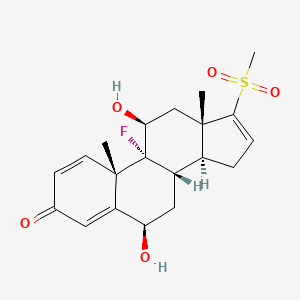

C20H25FO5S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfonyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H25FO5S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)27(3,25)26)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-/m0/s1 |

InChI Key |

JLUKDLNTLCMRHG-BVBLFJQYSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CC=C2S(=O)(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O |

Synonyms |

FPL 66366XX FPL-66366XX |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Solubility : Highly soluble in water, with hydrophilic characteristics due to polar functional groups.

- Pharmacokinetics: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability.

- Hazards : Classified under warning-level safety (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Comparison with Similar Compounds

Two structurally analogous compounds were selected for comparison based on similarity scores (0.85 and 0.82) from structural databases :

Compound A: (4-Methoxypyridin-2-yl)methanamine (Similarity: 0.85)

- Molecular Formula : C₇H₁₀N₂O (identical to Lhb9szj5WX).

- Structural Difference : Methoxy group at the 4-position on the pyridine ring instead of the 5-position.

- Bioactivity: Positional isomerism may affect binding affinity to biological targets, though specific data are unavailable in the provided sources.

- Synthesis : Likely requires distinct regioselective conditions due to positional isomer challenges.

Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride (Similarity: 0.82)

- Molecular Formula : C₈H₁₃ClN₂O (hydrochloride salt form).

- Structural Difference : Ethylamine chain instead of methylamine, with a hydrochloride counterion.

- Implications :

- Solubility : Enhanced water solubility due to ionic hydrochloride form.

- Pharmacokinetics : Increased molecular weight (188.65 g/mol) may reduce membrane permeability compared to this compound.

- Stability : Hydrochloride salts often improve shelf life but may introduce hygroscopicity.

Data Table: Comparative Analysis

| Property | This compound (CAS 905306-69-6) | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₈H₁₃ClN₂O |

| Molecular Weight (g/mol) | 138.17 | 138.17 | 188.65 |

| Methoxy Position | 5-position | 4-position | 5-position |

| Solubility | High | Moderate (inferred) | Very High (hydrochloride salt) |

| Synthesis Yield | 69% (Method 2) | Not Reported | Not Reported |

| Bioactivity | Non-CYP inhibitor | Likely similar | Potential enhanced bioavailability |

| Hazards | H315, H319, H335 | Likely similar | Additional HCl-related hazards |

Research Findings and Discussion

Structural Impact on Function :

- The 5-methoxy isomer (this compound) may exhibit superior metabolic stability compared to the 4-methoxy variant (Compound A) due to reduced steric interactions in enzyme-binding pockets .

- Compound B’s ethylamine chain could enhance target engagement in hydrophilic environments but reduce passive diffusion across lipid membranes.

Synthetic Efficiency :

Safety Profiles :

- Both this compound and Compound A share irritant hazards, while Compound B’s hydrochloride form necessitates stringent handling protocols to mitigate corrosion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.